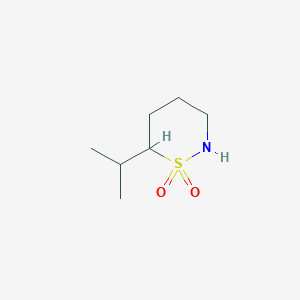
6-Isopropyl-1,2-thiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-1,2-thiazinane 1,1-dioxide is a fascinating chemical compound used in diverse scientific investigations. It’s a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur .
Synthesis Analysis
There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, one method involves treating 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent .Molecular Structure Analysis
The molecular formula of this compound is C7H15NO2S . The InChI code is 1S/C7H15NO2S/c1-6(2)7-4-3-5-8-11(7,9)10/h6-8H,3-5H2,1-2H3 .Chemical Reactions Analysis
Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment . They are biologically active and play an important role in the treatment of various diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Thiazinane 1,1-dioxide, a related compound, include a density of 1.2±0.1 g/cm3, boiling point of 239.2±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 47.6±3.0 kJ/mol, flash point of 98.5±22.6 °C, index of refraction of 1.480, molar refractivity of 31.0±0.4 cm3, and a polar surface area of 55 Å2 .Applications De Recherche Scientifique
Chemistry and Synthesis
- Thiazinanes and their derivatives are vital heterocyclic compounds with significant potential in disease treatment. For instance, specific derivatives have shown anti-HIV activity, analgesic activity, antibiotic properties, and anticoagulant effects. The review by Hassan et al. (2020) focuses on the synthetic approaches to thiazinane derivatives and their chemical reactivity, highlighting the broad applicability of these compounds in developing therapeutic agents Hassan, Bräse, Aly, & Tawfeek, 2020.
Rotational Isomerism
- Goya, Martínez, and Jimeno (1990) synthesized glucopyranosides of methyl-1,2,6-thiadiazin-3(2H)-one 1,1-dioxides and studied their rotational isomerism. This work contributes to our understanding of the structural behavior of these compounds in solution, which is crucial for designing drugs with desired properties Goya, Martínez, & Jimeno, 1990.
Asymmetric Synthesis
- Wu and Xu (2019) developed a rhodium/sulfur-olefin complex catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic N-sulfonyl imines, including 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines. This method allows for the production of highly optically active sulfamides, showcasing the utility of these compounds in synthesizing chiral molecules, which are often required in pharmaceutical applications Wu & Xu, 2019.
Novel Derivatives and CNS Properties
- Malinka et al. (2002) prepared novel derivatives of pyridothiazine-1,1-dioxide with significant analgesic action and moderate antioxidant properties. This research underlines the potential of thiazinane derivatives in developing new central nervous system (CNS) active drugs and antioxidants Malinka, Kaczmarz, Filipek, Sapa, & Głód, 2002.
Anti-inflammatory Applications
- Kacem et al. (2002) synthesized new anti-inflammatory agents based on the 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide structure. These compounds exhibited potent anti-inflammatory activity with reduced ulcerogenic effects in rats, demonstrating their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs) Kacem, Kraiem, Kerkeni, Bouraoui, & Ben Hassine, 2002.
Mécanisme D'action
Orientations Futures
Thiazinanes and their derivatives are still largely unexplored for their pharmacological activities . They represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Their unique properties make them an invaluable tool for studying various processes, from organic synthesis to disease treatment.
Propriétés
IUPAC Name |
6-propan-2-ylthiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6(2)7-4-3-5-8-11(7,9)10/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKLAXMGBOJVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCNS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)

![N-Methyl-N-[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2636344.png)

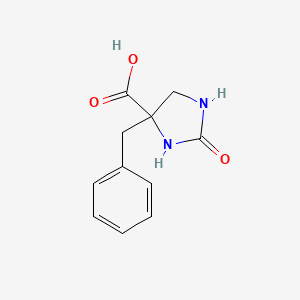
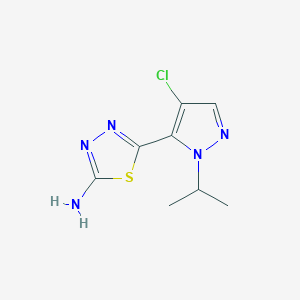
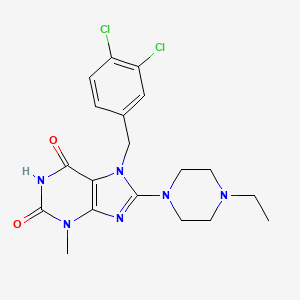
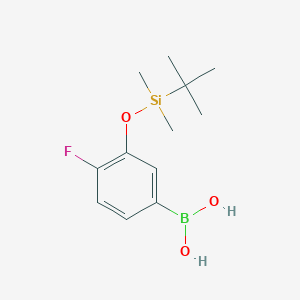
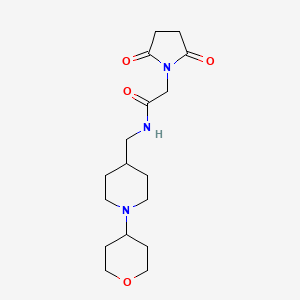
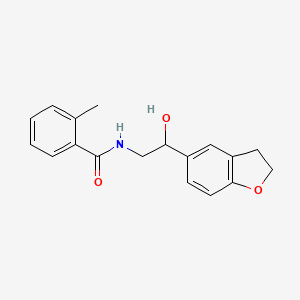
![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)